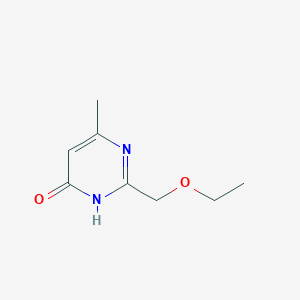![molecular formula C13H7Cl2N3O2S B2728718 N-(2,5-dichlorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-25-7](/img/structure/B2728718.png)
N-(2,5-dichlorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dichlorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolo[3,2-a]pyrimidine family. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine makes it a promising scaffold for the design of new medicines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve the use of solvents like isopropyl alcohol and ultrasonic activation at room temperature .
Industrial Production Methods
Industrial production methods for thiazolo[3,2-a]pyrimidine derivatives often employ multicomponent sonochemical reactions. These methods are aligned with “green chemistry” principles, emphasizing environmental safety, atom economy, and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Lawesson’s reagent in DMSO at room temperature.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The active methylene group in the compound makes it highly reactive toward various electrophilic reagents.
Common Reagents and Conditions
Oxidation: Lawesson’s reagent in DMSO.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as α-bromo ketones and chloroacetic acid.
Major Products
The major products formed from these reactions include various substituted thiazolo[3,2-a]pyrimidine derivatives, which exhibit significant biological activities .
Scientific Research Applications
N-(2,5-dichlorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a scaffold for the design of new compounds with potential biological activities.
Biology: Investigated for its antibacterial and anti-inflammatory properties.
Medicine: Explored for its potential as an anticancer agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with biological targets. The structural similarity to purine allows it to effectively bind to biological targets, optimizing the interaction between the ligand and the target . The active methylene group in the compound is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]benzimidazoles: These compounds share a similar thiazolo[3,2-a] ring system and exhibit significant biological activities.
Thiazolo[3,2-b][1,2,4]triazoles: These compounds are known for their diverse pharmacological activities.
Uniqueness
N-(2,5-dichlorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific substitution pattern and the presence of the dichlorophenyl group, which enhances its biological activity and potential as a therapeutic agent .
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3O2S/c14-7-1-2-9(15)10(5-7)17-11(19)8-6-16-13-18(12(8)20)3-4-21-13/h1-6H,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLYHVVOYNUWCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C2=CN=C3N(C2=O)C=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide](/img/structure/B2728635.png)

![{3-[(Methylsulfanyl)methyl]phenyl}boronic acid](/img/structure/B2728637.png)
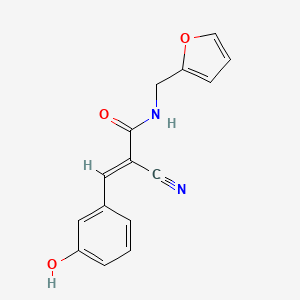
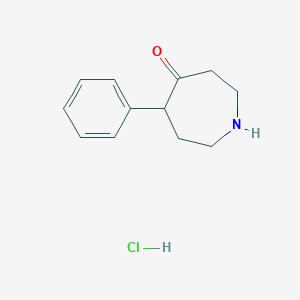
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2728642.png)

![N-[2-Methyl-1-(2-methylphenyl)-1-oxopropan-2-yl]prop-2-enamide](/img/structure/B2728645.png)

![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide](/img/structure/B2728651.png)
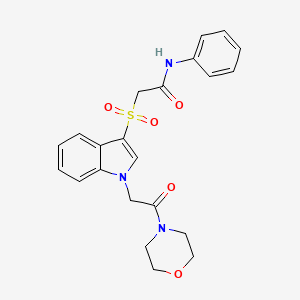
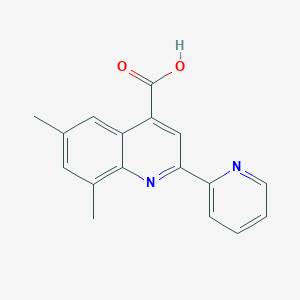
![2-[4-(2,6-Dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid](/img/structure/B2728654.png)
